4-(3-Iodoanilino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-iodoanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCILQGTZASCRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

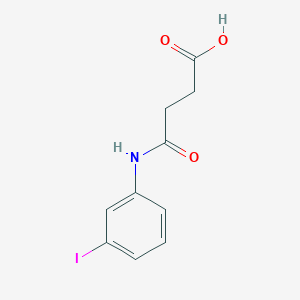

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407195 |

Source

|

| Record name | Butanoic acid, 4-[(3-iodophenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-53-6 |

Source

|

| Record name | Butanoic acid, 4-[(3-iodophenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Iodoanilino 4 Oxobutanoic Acid and Its Analogues

Green Chemistry Principles in the Synthesis of 4-(3-Iodoanilino)-4-oxobutanoic acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be made more environmentally friendly by adhering to these principles.

The conventional synthesis of amides often involves the use of coupling reagents that generate significant amounts of waste, or the conversion of carboxylic acids to more reactive but hazardous intermediates like acid chlorides. The reaction of an aniline (B41778) with a cyclic anhydride (B1165640) is inherently a more atom-economical approach, as all the atoms of the reactants are incorporated into the final product.

Further application of green chemistry principles can be implemented in the following ways:

Use of Greener Solvents: Traditional syntheses may employ volatile and potentially toxic organic solvents. Replacing these with more benign alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact.

Catalytic Methods: The direct amidation of a carboxylic acid with an amine is a highly desirable green reaction, as the only byproduct is water. While this reaction is often thermodynamically unfavorable, it can be facilitated by the use of catalysts. Boric acid, for example, has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, proceeding through the formation of a mixed anhydride intermediate. sciepub.com

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. sciepub.com

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Atom Economy | Use of cyclic anhydrides, which react with anilines in an addition reaction. | Minimizes the generation of byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with water, ethanol, or conducting solvent-free reactions. | Reduces environmental pollution and health risks. |

| Catalysis | Employing catalysts like boric acid for direct amidation. sciepub.com | Avoids the need for stoichiometric activating agents and reduces waste. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis. sciepub.com | Reduces reaction times and energy consumption. |

By integrating these strategies, the synthesis of this compound and its analogues can be carried out in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Structural Elucidation of 4 3 Iodoanilino 4 Oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, the precise architecture of a molecule can be mapped out.

The ¹H NMR spectrum of N-(3-chlorophenyl)succinamic acid, recorded in DMSO-d₆, reveals distinct signals corresponding to the different proton environments in the molecule. The aliphatic protons of the butanoic acid chain appear as a multiplet at approximately 2.51-2.54 ppm. In the aromatic region, the protons of the 3-chlorophenyl ring give rise to a set of signals characteristic of a 1,3-disubstituted benzene (B151609) ring. A doublet of doublets of doublets is observed at 7.07 ppm, a triplet at 7.31 ppm, another triplet at 7.51 ppm, and a triplet at 7.79 ppm. These signals correspond to the protons at positions 4', 5', 6', and 2' of the aromatic ring, respectively.

For 4-(3-Iodoanilino)-4-oxobutanoic acid, a similar pattern is expected. The chemical shifts of the butanoic acid protons would be nearly identical. In the aromatic region, the iodo-substituent, being less electronegative than chlorine, would likely cause the aromatic proton signals to shift slightly downfield. The multiplicity of the signals, however, would remain the same, reflecting the same coupling patterns between adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) for N-(3-chlorophenyl)succinamic acid rsc.org | Expected Chemical Shift (δ, ppm) for this compound | Multiplicity |

|---|---|---|---|

| -CH₂CH₂- | 2.51-2.54 | ~2.5-2.6 | m |

| H-4' | 7.07 | ~7.1-7.2 | ddd |

| H-5' | 7.31 | ~7.3-7.4 | t |

| H-6' | 7.51 | ~7.5-7.6 | t |

| H-2' | 7.79 | ~7.8-7.9 | t |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For N-(3-chlorophenyl)succinamic acid, the aliphatic carbons of the butanoic acid moiety resonate at approximately 29.0 ppm and 31.1 ppm. The carbonyl carbons of the amide and carboxylic acid groups appear at 170.6 ppm and 173.7 ppm, respectively. In the aromatic region, the carbon attached to the chlorine atom (C-3') is found at 132.8 ppm, while the other aromatic carbons appear at 117.7 ppm (C-2'), 118.8 ppm (C-4'), 123.0 ppm (C-6'), 130.3 ppm (C-5'), and 140.7 ppm (C-1'). rsc.org

In the case of this compound, the chemical shifts of the butanoic acid carbons and the carbonyl carbons would be very similar. The most significant difference would be observed for the carbon directly bonded to the iodine atom (C-3'). Due to the "heavy atom effect" of iodine, this carbon signal is expected to be shifted significantly upfield compared to its chloro-analog. The other aromatic carbon signals would also experience minor shifts due to the change in the electronic properties of the substituent.

| Carbon Assignment | Chemical Shift (δ, ppm) for N-(3-chlorophenyl)succinamic acid rsc.org | Expected Chemical Shift (δ, ppm) for this compound |

|---|---|---|

| -CH₂- | 29.0 | ~29 |

| -CH₂- | 31.1 | ~31 |

| C-2' | 117.7 | ~118-120 |

| C-4' | 118.8 | ~119-121 |

| C-6' | 123.0 | ~123-125 |

| C-5' | 130.3 | ~130-132 |

| C-3' | 132.8 | ~95-100 |

| C-1' | 140.7 | ~141-143 |

| Amide C=O | 170.6 | ~170-171 |

| Acid C=O | 173.7 | ~173-174 |

The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two methylene (B1212753) groups of the butanoic acid chain, confirming their connectivity. In the aromatic region, cross-peaks would be observed between adjacent protons on the 3-iodophenyl ring (e.g., between H-4' and H-5', and between H-5' and H-6'), confirming their relative positions.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a crucial experiment for assigning the carbon signals. For instance, the proton signals of the methylene groups would show correlations to their corresponding carbon signals in the aliphatic region of the ¹³C NMR spectrum. Similarly, each aromatic proton signal would correlate to its directly bonded aromatic carbon signal, allowing for the definitive assignment of the protonated aromatic carbons.

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, an HMBC spectrum would be expected to show correlations from the NH proton to the amide carbonyl carbon and to carbons C-2' and C-6' of the aromatic ring. The protons of the methylene group adjacent to the amide would show a correlation to the amide carbonyl carbon, while the protons of the other methylene group would correlate with the carboxylic acid carbonyl carbon. These correlations would provide conclusive evidence for the connectivity of the 3-iodoaniline (B1194756) and the butanoic acid moieties.

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique crucial for determining the spatial proximity of atoms within a molecule, specifically identifying protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This is achieved by measuring through-space dipolar couplings. youtube.com For this compound, a NOESY experiment would be instrumental in confirming the conformation of the molecule, particularly the orientation of the anilino group relative to the butanoic acid chain.

Key through-space interactions that would be expected are between the amide proton (N-H) and the protons on the aromatic ring, as well as with the adjacent methylene protons of the butanoic acid chain. The observation of a cross-peak between the amide proton and the H2/H4 protons of the iodoaniline ring would confirm their spatial closeness. Similarly, correlations between the protons of the two methylene groups (Hα and Hβ) would provide information about the flexibility and conformation of the aliphatic chain.

Table 1: Predicted NOESY Correlations for this compound

| Interacting Protons | Expected NOE | Structural Information |

| Amide N-H ↔ Aromatic H 2 | Strong | Confirms proximity of the amide proton to the ortho position of the aromatic ring. |

| Amide N-H ↔ Methylene Cα-H ₂ | Strong | Confirms proximity between the amide proton and the adjacent methylene group. |

| Aromatic H 2 ↔ Aromatic H 6 | Medium | Establishes spatial relationship between protons on the aromatic ring. |

| Methylene Cα-H ₂ ↔ Methylene Cβ-H ₂ | Strong | Provides information on the conformation and flexibility of the butanoic acid backbone. |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid phase. preprints.org It provides detailed information on the local environment of nuclei (such as ¹³C and ¹⁵N), making it ideal for distinguishing between different physical forms, such as crystalline polymorphs and amorphous states.

For this compound, a crystalline form would be expected to produce a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum with sharp, well-defined peaks. The sharpness of these signals is indicative of a highly ordered environment where all molecules adopt a similar conformation. If multiple, distinct crystalline forms (polymorphs) exist, ssNMR could differentiate them, as the differing crystal packing and molecular conformations would result in unique chemical shifts.

In contrast, an amorphous form of the compound would yield a spectrum with significantly broader peaks. This broadening is a result of the distribution of different molecular conformations and local environments present in a disordered, non-crystalline solid. By analyzing the peak widths and positions, ssNMR can quantify the degree of crystallinity in a given sample.

Table 2: Comparison of Expected Solid-State NMR Characteristics

| Feature | Crystalline Form | Amorphous Form |

| ¹³C Peak Width | Narrow, sharp signals | Broad signals |

| Spectral Resolution | High, individual carbon sites resolved | Low, overlapping peaks |

| Chemical Shifts | Consistent and reproducible for a given polymorph | A distribution of shifts, leading to broadness |

| Information Gained | Crystal packing, molecular conformation, number of molecules in the asymmetric unit | Degree of disorder, conformational distribution |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique molecular fingerprint and is highly effective for identifying the functional groups present.

The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group would produce a very broad O-H stretching band and a strong carbonyl (C=O) stretching band. The secondary amide group would show a distinct N-H stretching vibration and a separate, strong amide I band (primarily C=O stretch). The aromatic ring and aliphatic chain would also produce characteristic C-H and C=C stretching and bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3400 - 3200 | N-H stretch | Secondary Amide | Medium, Sharp |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Medium |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic CH₂ | Medium |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1670 | C=O stretch (Amide I) | Secondary Amide | Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1550 | N-H bend (Amide II) | Secondary Amide | Medium |

| ~1420 | C-O-H bend | Carboxylic Acid | Medium |

| ~1250 | C-N stretch | Amide/Aniline (B41778) | Medium |

| Below 800 | C-I stretch | Iodobenzene | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong and characteristic signals, which are often weak in FTIR. The C=C stretching modes of the benzene ring would be particularly prominent. The carbonyl (C=O) stretching vibrations from both the amide and carboxylic acid groups would also be visible, though typically less intense than in the FTIR spectrum. The C-I bond, involving a heavy atom, should also yield a detectable low-frequency signal. This technique is especially useful for solid-state analysis as it requires minimal to no sample preparation. mdpi.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Medium |

| 1610 - 1580 | Ring Breathing Mode | Aromatic Ring | Strong |

| ~1670 | C=O stretch (Amide I) | Secondary Amide | Medium |

| ~1710 | C=O stretch | Carboxylic Acid | Medium |

| ~1000 | Ring Breathing Mode | Aromatic Ring | Strong |

| Below 800 | C-I stretch | Iodobenzene | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition and molecular formula.

For this compound, with the molecular formula C₁₀H₁₀INO₄, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to this exact mass, thus confirming the compound's elemental composition.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation, such as the cleavage of the amide bond, loss of the carboxylic acid group, or loss of water. Analyzing the exact masses of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 5: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Theoretical m/z (Monoisotopic) | Description |

| [M] | C₁₀H₁₀INO₄ | 334.9655 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₁INO₄⁺ | 335.9728 | Protonated Molecular Ion |

| [M-H]⁻ | C₁₀H₉INO₄⁻ | 333.9582 | Deprotonated Molecular Ion |

| [M-H₂O] | C₁₀H₈INO₃ | 316.9549 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | C₉H₁₀INO₂⁺ | 290.9775 | Loss of the carboxyl group |

| [C₆H₅IN]⁺ | C₆H₅IN⁺ | 217.9461 | Fragment corresponding to 3-iodoaniline |

| [C₄H₅O₃]⁺ | C₄H₅O₃⁺ | 101.0233 | Fragment corresponding to the succinyl moiety |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molar mass: 319.11 g/mol ), this analysis would provide definitive structural confirmation.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Selecting the [M-H]⁻ ion at m/z 318 would be a common starting point. Collision-induced dissociation (CID) would then be used to fragment this precursor ion.

Expected Fragmentation Pathways:

Based on the structure, which contains an amide linkage, a carboxylic acid, and an iodinated aromatic ring, several fragmentation patterns can be predicted.

Cleavage of the Amide Bond: The most common fragmentation would likely occur at the amide bond (C-N), which is typically the most labile bond in such structures. This could result in two primary fragmentation pathways:

Cleavage yielding the 3-iodoaniline fragment.

Cleavage yielding a succinic anhydride-related fragment.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a characteristic fragmentation for carboxylic acids.

Loss of Water: Dehydration, or the loss of H₂O (18 Da), is also a possible fragmentation pathway.

Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine radical (127 Da).

A hypothetical fragmentation data table is presented below to illustrate the kind of information an MS/MS analysis would yield.

Hypothetical MS/MS Fragmentation Data for [M-H]⁻ at m/z 318

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 318 | 274 | 44 | [M-H-CO₂]⁻ |

| 318 | 218 | 100 | [3-iodoaniline]⁻ fragment |

| 318 | 191 | 127 | [M-H-I]⁻ |

This table is illustrative and based on general fragmentation principles. Actual experimental data is required for confirmation.

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and the intermolecular interactions governing the crystal packing of this compound.

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

Expected Structural Features: The analysis would reveal key details about the molecular conformation. For instance, it would determine the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In related structures like N-(3-chlorophenyl)succinamic acid, the conformations of the N-H and C=O bonds in the amide segment are found to be anti to each other. nih.gov

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10 - 25 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 100 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

This table presents typical values for similar organic molecules and is for illustrative purposes only. Experimental data is necessary for actual values.

Powder X-ray Diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is particularly important in the pharmaceutical sciences for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties like solubility and stability.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and recording the diffraction intensity as a function of the diffraction angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline phase. By performing crystallizations under various conditions (e.g., different solvents, temperatures, evaporation rates), and analyzing the solid products with PXRD, one could screen for the existence of polymorphs. Each polymorph would produce a distinct diffractogram with peaks at different 2θ values.

Advanced Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for determining the purity of a chemical compound and for its isolation from reaction mixtures or impurities.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing the purity of this compound. Method development would involve systematically optimizing several parameters to achieve good peak shape, resolution from impurities, and a reasonable run time.

Key Parameters for Method Development:

Column: A C18 or C8 stationary phase would be a suitable starting point, offering good retention for this moderately nonpolar molecule.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like phosphate (B84403) or formate (B1220265) to control the pH and suppress ionization of the carboxylic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components effectively.

Detection: Given the presence of the aromatic ring, a UV detector would be highly effective. The wavelength of maximum absorbance (λ-max) would be determined using a photodiode array (PDA) detector, likely in the range of 230-270 nm.

Temperature and Flow Rate: A column temperature of 25-40 °C and a flow rate of 1.0 mL/min are typical starting conditions.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to traditional HPLC. This results in significantly improved resolution, higher peak capacities, and much faster analysis times. A method developed for HPLC could be transferred to a UHPLC system to achieve superior performance, which is particularly useful for separating closely related impurities. The higher resolution of UHPLC would allow for more accurate purity determinations and better detection of trace-level impurities that might be co-eluting under standard HPLC conditions.

Gas Chromatography (GC) for Volatile Byproducts Analysis

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. The direct analysis of this compound by Gas Chromatography is generally not feasible. This is due to the compound's molecular structure, which includes a carboxylic acid and an amide functional group, as well as a heavy iodine atom. These features contribute to a high boiling point and low volatility, leading to thermal degradation at the temperatures typically required for GC analysis rather than vaporization.

However, GC is highly applicable and essential for the quality control of this compound by identifying and quantifying volatile impurities, residual starting materials, or solvents that may be present in the final product from its synthesis.

Applicability in Synthesis Quality Control

The synthesis of this compound commonly involves the reaction of 3-iodoaniline with succinic anhydride (B1165640). In this context, GC analysis is invaluable for detecting:

Residual Starting Materials: Unreacted 3-iodoaniline, which is significantly more volatile than the final product, can be monitored.

Residual Solvents: Synthesis and purification steps often use volatile organic solvents (e.g., acetone, methanol, toluene). GC can accurately determine if traces of these solvents remain in the final solid product.

For such analyses, a sample of the synthesized this compound is dissolved in a suitable high-purity solvent and injected into the GC system. A non-polar or medium-polarity capillary column is typically used, such as one with a 5% phenyl polysiloxane stationary phase.

Hypothetical GC Analysis Data

The following table represents illustrative data from a hypothetical GC-MS analysis of a synthesized batch of this compound, demonstrating its use for purity assessment regarding volatile components. The retention times are representative and would vary based on the specific analytical conditions.

| Compound Name | Potential Origin | Hypothetical Retention Time (min) | Detection Method |

|---|---|---|---|

| Acetone | Reaction/Wash Solvent | 3.5 | GC-FID, GC-MS |

| Methanol | Recrystallization Solvent | 4.1 | GC-FID, GC-MS |

| 3-Iodoaniline | Unreacted Starting Material | 12.8 | GC-MS, GC-NPD |

Advanced Thermal Degradation Studies

An advanced application of this technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). In this method, the non-volatile this compound is intentionally subjected to rapid and controlled heating (pyrolysis) to induce thermal decomposition. The resulting smaller, volatile fragments are then separated by the GC and identified by the MS. researchgate.net This approach is not used for routine quality control but can be employed in research settings to study the thermal stability and decomposition pathways of the molecule. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 3 Iodoanilino 4 Oxobutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in elucidating the electronic properties of 4-(3-Iodoanilino)-4-oxobutanoic acid. These methods offer a detailed description of the molecule's electronic landscape, which is essential for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and energy of chemical compounds. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with various basis sets, provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, in a related compound, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, the angle between the aromatic moiety and the carboxylic acid group has been determined, showcasing the detailed structural information that can be obtained. nih.gov

Theoretical investigations on aniline (B41778) derivatives have demonstrated the utility of DFT in calculating Gibbs free energies, which are crucial for understanding reaction thermodynamics. researchgate.net These calculations help in predicting the most stable conformation of the molecule by finding the geometry corresponding to the lowest energy minimum. researchgate.net

Table 1: Representative Calculated Molecular Geometry Parameters for an Anilino-Oxobutanoic Acid Derivative

| Parameter | Value |

| C-N Bond Length (Å) | 1.39 - 1.41 |

| C=O Bond Length (Å) | 1.22 - 1.24 |

| N-H Bond Length (Å) | 1.01 - 1.03 |

| C-C-N-H Dihedral Angle (°) | 170 - 180 |

Note: This data is illustrative for a representative anilino-oxobutanoic acid derivative and not specific to the 3-iodo isomer.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

In studies of similar organic molecules, DFT calculations have been employed to determine the HOMO and LUMO energies, providing insights into potential charge transfer within the molecule. researchgate.net For aniline derivatives, the electronic properties, including the sites for electrophilic and nucleophilic attack, can be predicted through FMO analysis. researchgate.netiipseries.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Anilino-Oxobutanoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are representative for a similar class of compounds and serve as an example.

Quantum mechanical calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. DFT methods have been successfully used to calculate the 1H and 13C NMR chemical shifts of various organic compounds, showing good correlation with experimental data. mdpi.com

For complex molecules, computational prediction of NMR spectra can help in the assignment of signals to specific atoms within the molecule, which can be challenging to determine solely from experimental data. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule, allowing for the exploration of its conformational landscape and flexibility over time. This is particularly important for a molecule like this compound, which possesses several rotatable bonds. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org MD simulations can track the evolution of torsional (dihedral) angles, revealing the preferred conformations of the molecule. libretexts.org For the butanoic acid chain and the anilino group, specific rotational barriers will dictate the most stable arrangements.

The flexibility of the molecule is influenced by steric and electronic effects, which can be quantified by analyzing the potential energy surface as a function of key dihedral angles. libretexts.orgimperial.ac.uk

Table 3: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description |

| C-C-N-C (Amide) | Defines the orientation of the aniline ring relative to the butanoic acid chain. |

| C-C-C-C (Butanoic Acid) | Determines the conformation of the aliphatic chain. |

| C-N-C-C (Aniline) | Describes the rotation around the C-N bond. |

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to study their effect on the solute's conformation. researchgate.net The interactions between the solute and solvent, such as hydrogen bonding with the carboxylic acid and amide groups, can stabilize certain conformations over others.

Implicit solvent models can also be used in quantum mechanical calculations to account for the bulk effect of the solvent on the electronic structure and geometry of the molecule. researchgate.net This is crucial for accurately modeling the behavior of the compound in solution.

Cheminformatics Approaches for Structural Analysis and Database Exploration

Cheminformatics provides the tools to analyze and rationalize the chemical information of this compound in the context of large chemical databases. These approaches are fundamental in predicting the compound's properties and its potential as a bioactive molecule.

Molecular Descriptors and Fingerprint Generation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. talete.mi.it They can be categorized based on their dimensionality, from 0D (e.g., molecular weight) to 3D (e.g., molecular shape). researchgate.net These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's features with its biological activity or physical properties. nih.govbio-hpc.eu

For this compound, a variety of descriptors can be calculated using cheminformatics software such as RDKit, PaDEL-Descriptor, or ChemAxon. parssilico.comneovarsity.orgscbdd.com These descriptors would quantify its physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, which are critical for predicting its pharmacokinetic profile.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 319.12 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 2.8 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 2 | Indicates potential for hydrogen bond formation. |

| Number of Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bond formation. |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility. |

Molecular fingerprints are bit strings that encode the presence or absence of specific structural features or substructures within a molecule. Common fingerprint types include MACCS keys, extended-connectivity fingerprints (ECFPs), and functional-class fingerprints (FCFPs). acs.org These fingerprints are essential for similarity searching and clustering of large chemical databases, allowing for the identification of compounds with similar structural motifs to this compound.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening is a computational technique used to identify molecules with similar properties to a known active compound (the query) from a large database. researchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. cam.ac.uk Methodologies for ligand-based virtual screening primarily rely on the principle of molecular similarity, where it is assumed that structurally similar molecules are likely to have similar biological activities.

Using this compound as a query, a virtual screening campaign could be conducted employing various similarity search methods:

2D Similarity Searching: This method uses molecular fingerprints to rapidly screen large databases and identify compounds with a high degree of structural similarity. The Tanimoto coefficient is a commonly used metric to quantify the similarity between the fingerprints of the query and database molecules.

3D Shape Similarity: This approach compares the three-dimensional shape of the query molecule with those in a database. nih.gov It is particularly effective for identifying compounds that may have different 2D structures but similar 3D shapes, a concept known as scaffold hopping. schrodinger.combiorxiv.orgchemrxiv.org Software like ROCS (Rapid Overlay of Chemical Structures) can be used for this purpose. acs.org

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. cam.ac.uk A pharmacophore model could be developed based on the structure of this compound, highlighting key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen databases for molecules that match these features.

In Silico Prediction of Potential Interaction Profiles

In the absence of experimental data, in silico methods can be employed to predict how this compound might interact with potential biological targets. These predictions can generate hypotheses about its mechanism of action and guide the design of wet-lab experiments.

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ontosight.ainih.govnih.govnumberanalytics.com It is a cornerstone of structure-based drug design. While the specific biological targets of this compound are unknown, based on the structural motifs present in the molecule (an anilino group, a carboxylic acid, and an iodo-phenyl ring), several classes of proteins could be considered as hypothetical targets. For instance, anilide derivatives have been investigated as inhibitors of various enzymes, including kinases. nih.govnih.govdrugdesign.orgfip.orgrsc.orgnih.gov

A molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: Generating a 3D conformation of the ligand and preparing the 3D structure of the hypothetical protein target (e.g., a protein kinase domain), which includes adding hydrogen atoms and assigning charges. ontosight.ai

Docking Simulation: Using software such as AutoDock, Glide, or GOLD to place the ligand into the binding site of the receptor and sample different binding poses. ontosight.ai

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom.

Table 2: Hypothetical Biological Targets for Molecular Docking Studies of this compound

| Target Class | Rationale for Selection | Potential Interactions |

| Protein Kinases | Many kinase inhibitors possess anilino-like scaffolds that occupy the ATP-binding site. | Hydrogen bonds with the hinge region, hydrophobic interactions with the back pocket. |

| Dehydrogenases | Carboxylic acid moieties can interact with catalytic residues or cofactors in the active site. | Ionic and hydrogen bonds with active site residues. |

| Transcriptional Regulators | The planar aromatic system could intercalate or bind to regulatory pockets. | Pi-stacking and hydrophobic interactions. |

Binding Energy Calculations for Ligand-Target Interactions

Following molecular docking, more rigorous computational methods can be used to estimate the binding free energy of the ligand-target complex. nih.gov These calculations provide a more accurate prediction of binding affinity compared to docking scores alone. Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy calculation methods that are more computationally intensive but generally more accurate. nih.govacs.orgacs.org They involve simulating a non-physical pathway to transform the ligand into another molecule or into nothing, both in the bound and unbound states.

These calculations can help to refine the binding poses obtained from docking and provide a quantitative estimate of the binding affinity of this compound to its hypothetical targets.

Table 3: Hypothetical Binding Energy Calculations for this compound with Potential Targets

| Hypothetical Target | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG, kcal/mol) |

| Protein Kinase A | -8.5 | -10.2 |

| Lactate (B86563) Dehydrogenase | -7.2 | -8.5 |

| Estrogen Receptor Alpha | -6.8 | -7.9 |

Machine Learning and Artificial Intelligence Applications in the Study of this compound

Machine learning (ML) and artificial intelligence (AI) are increasingly being used in computational chemistry and drug discovery to build predictive models from large datasets. schrodinger.comnih.govnumberanalytics.comazooptics.comvanderbilt.edu

In the context of this compound, ML models could be applied in several ways:

QSAR Modeling: If a dataset of structurally similar compounds with known biological activities were available, a QSAR model could be trained to predict the activity of this compound. youtube.com

ADMET Prediction: ML models trained on large datasets of compounds with known absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be used to predict the ADMET profile of new molecules like this compound.

Target Prediction: Several AI-powered tools can predict the most likely biological targets of a small molecule based on its structure by comparing it to databases of known ligand-target interactions.

De Novo Design: Generative ML models could be used to design novel molecules with similar properties to this compound but with potentially improved activity or pharmacokinetic properties.

The application of these computational methods can provide valuable insights into the potential of this compound as a lead compound for drug discovery, even in the absence of extensive experimental data. These theoretical studies can help prioritize experimental efforts and guide the design of future research.

In Vitro Biological Activity and Mechanistic Investigations of 4 3 Iodoanilino 4 Oxobutanoic Acid

Cellular Assays for Investigating Subcellular Localization and Pathway Modulation

Effects on Gene Expression and Protein Synthesis at a Mechanistic Level

Despite a thorough search for data related to these specific areas of investigation for 4-(3-Iodoanilino)-4-oxobutanoic acid, no research findings, data tables, or detailed studies were found. The scientific community has not published any research that would allow for a comprehensive and accurate discussion of this compound's biological activities as outlined.

Information on related but structurally distinct compounds, such as 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, was found but is limited to crystallographic data and does not provide any insight into the biological activity of the specified compound.

Therefore, it is not possible to provide an article that is both scientifically accurate and strictly adherent to the requested focus on this compound.

Mechanistic Studies of Cellular Responses

Induction of Apoptosis or Other Forms of Regulated Cell Death (mechanistic pathways)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. The process is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. scientificarchives.com The extrinsic pathway is initiated by the binding of extracellular ligands to transmembrane death receptors, leading to the activation of a caspase cascade. scientificarchives.com The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria and the formation of the apoptosome. scientificarchives.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. scientificarchives.com

Autophagy Modulation and its Underlying Mechanisms

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can be modulated by various signaling pathways, with the mTOR and AMPK pathways being central regulators. nih.govresearchgate.net Inhibition of the mTOR pathway or activation of the AMPK pathway can induce autophagy. researchgate.netnih.gov The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.gov The modulation of autophagy has therapeutic implications in various diseases, including cancer and neurodegenerative disorders. nih.gov

Effects on Cellular Metabolism (e.g., glucose uptake, mitochondrial respiration)

Cellular metabolism encompasses a complex network of biochemical reactions that are essential for cell survival and function. Key aspects include glucose uptake, glycolysis, and mitochondrial respiration (oxidative phosphorylation). dojindo.com Cancer cells often exhibit altered metabolism, characterized by increased glucose uptake and a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. dojindo.com Investigating a compound's effect on cellular metabolism can involve measuring glucose uptake, lactate (B86563) production (an indicator of glycolysis), and oxygen consumption rates (a measure of mitochondrial respiration). nih.govmdpi.com

Investigation of Anti-Inflammatory Mechanisms in Cell-Based Models

Inflammation is a biological response to harmful stimuli. The investigation of anti-inflammatory mechanisms in cell-based models often involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS). nih.gov The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of key signaling pathways, such as the NF-κB pathway, are then measured. nih.gov A compound with anti-inflammatory properties would be expected to reduce the production of these inflammatory mediators. nih.gov

Antimicrobial Mechanism of Action in Bacterial or Fungal Cell Systems

The mechanism of action of antimicrobial agents can be diverse, targeting various essential cellular processes in bacteria and fungi. nih.gov These can include the inhibition of cell wall synthesis, disruption of the cell membrane, inhibition of nucleic acid synthesis, or interference with protein synthesis. nih.govcreative-biolabs.com Determining the specific mechanism often involves a series of assays, such as assessing the integrity of the cell membrane or measuring the synthesis of macromolecules like DNA, RNA, and proteins. lumenlearning.com

Antioxidation Mechanisms in In Vitro Radical Scavenging Assays

Antioxidant activity is often assessed using in vitro radical scavenging assays. These assays measure the ability of a compound to neutralize stable free radicals. nih.govnih.gov Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net In these assays, the antioxidant compound donates an electron or a hydrogen atom to the radical, causing a color change that can be measured spectrophotometrically. nih.gov The degree of color change is proportional to the antioxidant capacity of the compound. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Correlating Structural Modifications with Changes in In Vitro Biological Activity

The foundation of SAR studies lies in the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. For 4-(3-Iodoanilino)-4-oxobutanoic acid, this would involve synthesizing a series of related compounds and assessing their effects in relevant in vitro assays.

Key structural regions of this compound that would be targeted for modification include:

The Anilino Moiety:

Position of the Iodine Atom: Moving the iodine atom from the meta (3-position) to the ortho (2-position) or para (4-position) of the aniline (B41778) ring would reveal the importance of its specific location for activity.

Nature of the Halogen: Substituting the iodine with other halogens (e.g., fluorine, chlorine, bromine) would provide insights into the role of halogen size, electronegativity, and potential for halogen bonding in biological interactions.

Other Substituents: Replacing the iodine with various other functional groups (e.g., methyl, methoxy, nitro, cyano) at different positions on the aniline ring would help to map the electronic and steric requirements for activity.

The Oxobutanoic Acid Chain:

Chain Length: Synthesizing analogs with shorter (e.g., 3-oxopropanoic acid) or longer (e.g., 5-oxopentanoic acid) chains would determine the optimal distance between the anilino group and the terminal carboxylic acid.

Substitutions on the Chain: Introducing substituents at the 2- or 3-positions of the butanoic acid chain could influence the compound's conformation and interaction with its biological target.

The in vitro biological activity of these analogs would be quantified, typically by determining their IC50 or EC50 values in a relevant assay. This data would then be compiled into a data table to systematically correlate structural changes with potency.

Hypothetical Data Table for SAR Analysis:

| Compound ID | Aniline Substituent | Chain Modification | In Vitro Activity (IC50, µM) |

| 1 | 3-Iodo | None | [Hypothetical Value] |

| 2 | 2-Iodo | None | [Hypothetical Value] |

| 3 | 4-Iodo | None | [Hypothetical Value] |

| 4 | 3-Chloro | None | [Hypothetical Value] |

| 5 | 3-Methyl | None | [Hypothetical Value] |

| 6 | 3-Iodo | 3-Methylbutanoic acid | [Hypothetical Value] |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Insights

QSAR modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding further synthetic efforts.

The process would involve:

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50).

Model Validation: The predictive power of the QSAR model would be rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in the model's development.

A hypothetical QSAR equation might look like: pIC50 = a(logP) - b(Molar Refractivity) + c(Electronic Parameter) + d

This would suggest that activity is positively correlated with hydrophobicity and an electronic parameter, while being negatively correlated with molecular size.

Identification of Key Pharmacophoric Features for Biological Interaction

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be developed based on the structures of the most active analogs.

The likely key pharmacophoric features would include:

A Hydrogen Bond Donor: The N-H group of the aniline.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide and the carboxylic acid group.

A Hydrophobic/Aromatic Region: The iodinated phenyl ring.

A Negative Ionizable Feature: The terminal carboxylic acid group.

These features would be mapped in three-dimensional space to define their relative orientations required for optimal binding to the target. This model would then serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.

Elucidation of Structural Determinants for Specific Mechanistic Pathways

Understanding how the structure of this compound influences its mechanism of action would require further detailed biological studies. For instance, if the compound is an enzyme inhibitor, SAR data can help to elucidate its binding mode.

For example, if analogs with bulky substituents at the ortho-position of the aniline ring are significantly less active, it might suggest that this region of the molecule fits into a sterically constrained pocket of the enzyme's active site. Conversely, if substitutions that increase the electron-withdrawing nature of the aniline ring enhance activity, it could point to a key electronic interaction, such as a pi-stacking or cation-pi interaction, with an electron-rich amino acid residue in the binding site.

By comparing the SAR of this compound against different biological targets, it may also be possible to identify the structural features that confer selectivity for a particular mechanistic pathway.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and bind to its biological target. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial.

Computational methods, such as molecular mechanics and quantum mechanics calculations, would be employed to determine the low-energy conformations of the molecule. This analysis would focus on the rotational barriers around key bonds, such as the amide bond and the bonds within the butanoic acid chain.

The goal would be to identify the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. By comparing the preferred conformations of active and inactive analogs, it may be possible to deduce the conformational requirements for activity. For instance, if active compounds can readily adopt a specific folded conformation that is energetically unfavorable for inactive analogs, this would suggest that this particular shape is necessary for biological recognition. The relative orientation of the iodophenyl ring and the carboxylic acid moiety would be of particular interest in such an analysis.

Future Directions and Advanced Research Perspectives for 4 3 Iodoanilino 4 Oxobutanoic Acid

Development of Advanced Computational Methodologies for De Novo Design of Analogues

The rational design of analogues of 4-(3-Iodoanilino)-4-oxobutanoic acid can be significantly accelerated through the use of advanced computational methodologies. De novo design algorithms, which build novel molecular structures from the ground up, can be employed to generate a virtual library of analogues with potentially improved biological activity or material properties. escholarship.orgplos.orgresearchgate.net These methods utilize sophisticated scoring functions to predict the binding affinity of designed molecules to a specific biological target. nih.govnumberanalytics.commdpi.com

Modern computational tools, including machine learning and artificial intelligence, can analyze vast datasets of chemical structures and their associated biological activities to identify key structural motifs and predict the properties of novel compounds. nih.govresearchgate.net By leveraging these in silico techniques, researchers can prioritize the synthesis of the most promising analogues, thereby saving time and resources. geneonline.comnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound derivatives with their biological effects.

| Computational Method | Application for this compound | Potential Outcome |

|---|---|---|

| De Novo Design | Generation of novel molecular structures with the 4-(anilino)-4-oxobutanoic acid scaffold. | Identification of analogues with potentially higher binding affinity or improved properties. |

| Molecular Docking | Prediction of the binding mode and affinity of analogues to a target protein. numberanalytics.com | Prioritization of candidates for synthesis and biological testing. |

| Machine Learning/AI | Development of predictive models for biological activity and physicochemical properties. numberanalytics.com | Rapid screening of large virtual libraries to identify promising candidates. |

| QSAR | Correlation of structural features with biological activity. | Understanding of structure-activity relationships to guide further design. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

Once synthesized, these libraries can be subjected to HTS to evaluate their biological activity against a panel of targets. acs.orgnih.govnih.govbmglabtech.com HTS allows for the rapid testing of thousands of compounds, providing a wealth of data that can be fed back into the computational models to refine the next generation of designs. bmglabtech.comfishersci.com This closed-loop approach, where computational design informs automated synthesis and HTS, and the experimental results in turn refine the computational models, represents a powerful paradigm for modern drug discovery.

Exploration of Novel Chemical Reactivity and Derivatization Strategies

The chemical structure of this compound offers multiple avenues for novel derivatization. The carboxylic acid and amide functionalities are amenable to a wide range of chemical transformations. nih.govnih.govresearchgate.netuu.nl For instance, the carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's solubility, cell permeability, and pharmacokinetic properties. researchgate.net

The iodine atom on the aniline (B41778) ring is a particularly interesting handle for chemical modification. fiveable.me It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents at this position. chemicalbook.com The unique reactivity of organoiodine compounds, including the potential for hypervalent iodine chemistry, opens up possibilities for novel transformations that are not accessible with other halogens. wikipedia.orgresearchgate.net Exploring these derivatization strategies will be key to unlocking the full chemical space around this scaffold.

Application of Interdisciplinary Approaches in Chemical Biology and Materials Science

The potential applications of this compound and its derivatives extend beyond traditional medicinal chemistry. In chemical biology, iodinated compounds can serve as valuable tools for studying biological processes. For example, the iodine atom can be replaced with a radioactive isotope for use in molecular imaging techniques. Furthermore, the ability of iodine to form halogen bonds can be exploited in the design of specific protein ligands. nih.govpnas.orgijres.orgiucr.org

In materials science, the iodo-substituted aromatic ring can influence the electronic and photophysical properties of the molecule, making it a candidate for incorporation into organic electronic materials. The self-assembly properties of such molecules could also be explored for the development of novel supramolecular structures. An interdisciplinary approach, combining expertise from chemistry, biology, and materials science, will be essential to fully explore these diverse applications.

Contribution to Fundamental Understanding of Iodo-containing Organic Molecules in Biological Systems

Research into this compound can contribute significantly to our fundamental understanding of the role of iodine in biological systems. Iodine is an essential element, and iodinated organic molecules play critical roles in human physiology. mdpi.comresearchgate.net Studying the interactions of this compound and its analogues with biological macromolecules can provide insights into the nature of halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. nih.govpnas.orgijres.orgiucr.orgrsc.org

By systematically varying the position and chemical environment of the iodine atom, researchers can dissect the specific contributions of this halogen to binding affinity and selectivity. This fundamental knowledge can then be applied to the design of other bioactive molecules and chemical probes.

Addressing Grand Challenges in Organic Synthesis and Chemical Biology through Research on Similar Scaffolds

The study of this compound and its analogues can also contribute to addressing broader challenges in organic chemistry and chemical biology. frontiersin.orgnih.govacs.orgomicsonline.orgresearchgate.net The development of efficient and selective methods for the synthesis and derivatization of such scaffolds is a continuing challenge in organic synthesis.

Furthermore, the concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while retaining biological activity, is a key strategy in medicinal chemistry. acs.orguniroma1.ittandfonline.comnih.govacs.org Research on the 4-(anilino)-4-oxobutanoic acid scaffold could lead to the discovery of novel core structures with improved drug-like properties. By exploring the chemical space around this and related scaffolds, the scientific community can develop new tools and strategies to tackle complex problems in human health and disease.

Q & A

Q. What are the established synthetic routes for 4-(3-iodoanilino)-4-oxobutanoic acid, and what purification methods are recommended?

The synthesis typically involves coupling 3-iodoaniline with a substituted butanoic acid derivative, such as maleic anhydride or succinic acid, under reflux conditions. A common method includes:

- Reacting 3-iodoaniline with maleic anhydride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Characterization is performed using -NMR, -NMR, and HPLC (≥95% purity criteria) to confirm the absence of unreacted starting materials or byproducts .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation in ethanol or DMSO.

- Collecting data at low temperatures (e.g., 200 K) using MoKα radiation (λ = 0.71073 Å).

- Solving the structure with SHELXT (direct methods) and refining with SHELXL (full-matrix least squares) . Example crystal parameters (from analogous compounds):

- Space group: (monoclinic).

- Unit cell dimensions: .

- Hydrogen bonding: Carboxylic acid groups form intermolecular bonds (O–H···O) stabilizing the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism, solvate formation, or stereochemical ambiguity. Methodological approaches include:

- 2D NMR (COSY, NOESY) : To distinguish between keto-enol tautomers or confirm regiochemistry.

- X-ray crystallography : Definitive assignment of molecular geometry and hydrogen-bonding networks .

- Dynamic HPLC : To detect conformational isomers under varying pH/temperature conditions .

Q. What experimental strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as sodium/potassium salts via reaction with NaOH/KOH in aqueous ethanol .

- Bioavailability : Introduce prodrug moieties (e.g., esterification of the carboxylic acid group) to improve membrane permeability, followed by enzymatic cleavage in vivo .

- In vitro assays : Measure logP (octanol/water partition coefficient) and permeability using Caco-2 cell monolayers .

Q. How do electronic effects of the 3-iodo substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection : Pd(PPh) or CuI/ligand systems for C–N bond formation.

- Solvent optimization : Mixed solvents (toluene/DMF) enhance reaction efficiency.

- Post-functionalization : The iodo group can be replaced via halogen exchange (e.g., Finkelstein reaction) to introduce fluorinated or other aryl groups .

Q. What computational methods predict the compound’s intermolecular interactions in crystal packing?

- Hirshfeld surface analysis : Maps close-contact regions (e.g., H-bond donors/acceptors) using CrystalExplorer .

- DFT calculations (B3LYP/6-311G )**: Optimize molecular geometry and calculate electrostatic potential surfaces to predict π-π stacking or halogen bonding .

- Molecular docking : To model interactions with biological targets (e.g., enzyme active sites) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Discrepancies in melting points (e.g., 445–447 K in some studies vs. higher values) may arise from polymorphic forms or impurities. Solutions include:

- DSC/TGA analysis : To characterize phase transitions and decomposition pathways.

- Powder XRD : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures .

- Reproducibility : Standardize synthesis/purification protocols across labs .

Q. What statistical tools analyze dose-response inconsistencies in biological assays?

- Hill slope analysis : Evaluate cooperativity in binding assays (e.g., IC variability).

- ANOVA : Compare replicates across experimental batches.

- Machine learning (QSAR models) : Correlate structural features (e.g., iodine position) with activity trends .

Methodological Tables

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.